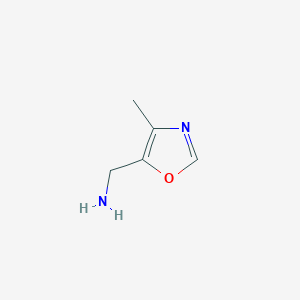

(4-Methyl-1,3-oxazol-5-yl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Methyl-1,3-oxazol-5-yl)methylamine is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a methylamine group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-oxazol-5-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the cyclization facilitated by microwave-assisted reactions to improve yield and efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Methyl-1,3-oxazol-5-yl)methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Methyl-1,3-oxazol-5-yl)methylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

(5-Methyl-1,3-oxazol-2-yl)methylamine: This compound has a similar structure but differs in the position of the methyl group and the methylamine group.

(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: This compound features an oxadiazole ring instead of an oxazole ring.

Uniqueness: (4-Methyl-1,3-oxazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

(4-Methyl-1,3-oxazol-5-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a five-membered heterocyclic oxazole ring, which contributes to its unique chemical properties. The synthesis of this compound typically involves the use of oxazole as an intermediate. Various synthetic routes have been developed to obtain this compound, highlighting its significance in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including antibiotic-resistant species. The presence of the oxazole moiety enhances its interaction with biological targets, potentially leading to significant pharmacological effects. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis. The cytotoxic activity of related oxazole derivatives has been documented against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, oxazole derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This suggests possible applications in treating neurological disorders by increasing neurotransmitter levels .

Case Studies

Several studies have documented the biological activities of this compound and related compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various oxazole derivatives against resistant bacterial strains. The results showed that this compound had a synergistic effect when combined with traditional antibiotics like meropenem and gentamicin .

- Cytotoxic Activity : Another investigation focused on the cytotoxic effects of a series of oxazolo[5,4-d]pyrimidine derivatives against cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

- Mechanism of Action : Research into the mechanism of action revealed that compounds containing oxazole rings could activate apoptotic pathways in cancer cells while inhibiting anti-apoptotic proteins, further supporting their potential as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 4-(2-Methylthiazol-5-yl)methylamine | Contains thiazole instead of oxazole | Known for potent antibacterial properties |

| 2-Aminooxazole | Simple oxazole derivative | Used primarily in synthetic applications |

| 4-(2-Methylbenzothiazol-5-yl)methylamine | Benzothiazole fused structure | Exhibits unique anti-inflammatory activity |

This table illustrates the diversity within the oxazole family and highlights how this compound stands out due to its specific structural features that may confer unique pharmacological properties.

Eigenschaften

IUPAC Name |

(4-methyl-1,3-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVKHZDHOHYHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.